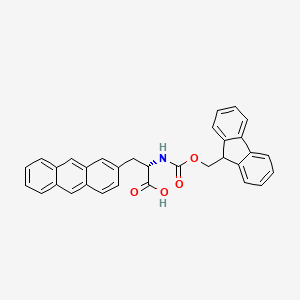
Fmoc-Ala(2-Anth)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ala(2-Anth)-OH, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(anthracen-2-yl)propanoic acid or Fmoc-antAla-OH, is a compound with a molecular weight of 487.56 . It has a CAS RN of 1157859-82-9 .
Molecular Structure Analysis
The molecular formula of Fmoc-Ala(2-Anth)-OH is C32H25NO4 . The structure of the compound involves a fluorenylmethoxycarbonyl (Fmoc) group, an alanine residue, and an anthracene moiety .Physical And Chemical Properties Analysis
Fmoc-Ala(2-Anth)-OH has a predicted boiling point of 756.3±55.0 °C, a predicted density of 1.311±0.06 g/cm3, and a predicted pKa of 3.77±0.30 .Scientific Research Applications
Peptide Synthesis and Structural Analysis
Fmoc-Ala(2-Anth)-OH is widely used in peptide synthesis, particularly in the Merrifield solid-phase synthesis method. A study used near-infrared Fourier-transform Raman spectroscopy to follow the stepwise solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group. It was found that the deprotection of the Fmoc group by standard methods could be quantitatively followed. The study also noted that the Fmoc group influences the secondary structure of peptides, supporting mainly a β-sheet conformation. This indicates the role of Fmoc groups in determining the secondary and tertiary structures of synthesized peptides (Larsen et al., 1993).
Self-Assembly and Gelation
Fmoc-Ala(2-Anth)-OH plays a significant role in the self-assembly and gelation of certain peptide sequences. A study focusing on ester-containing self-assembling peptides discovered that an Fmoc-conjugated alanine-lactic acid sequence could self-assemble into nanostructures that gel in water. This process does not require β-sheet-like amide–amide hydrogen bonding, previously thought crucial for the self-assembly of Fmoc-conjugated peptides. This finding opens new avenues for designing highly degradable self-assembling materials with peptide-like bioactivity for biomedical applications (Eckes et al., 2014).
Novel Drug Delivery Systems
Fmoc-Ala(2-Anth)-OH is also pivotal in designing novel drug delivery systems. PEGtide dendrons, containing alternating discrete poly(ethylene glycol) and amino acid/peptide moieties, were synthesized using Fmoc solid-phase peptide synthesis protocols. These dendrons, functionalized with mannose residues, were developed to target macrophages. The study concluded that PEGtide dendrons could be useful as nanocarriers in drug delivery and imaging applications, demonstrating the versatility of Fmoc-protected amino acids in creating sophisticated molecular architectures for biomedical use (Gao et al., 2013).
Self-Assembled Structures
Research on Fmoc modified aliphatic amino acids, including Fmoc-Ala(2-Anth)-OH, revealed that these compounds can form various self-assembled structures under different conditions like concentration and temperature. These structures range from flower-like to fibrous assemblies, demonstrating the compound's potential in nanotechnology and materials science for creating controlled self-assembled architectures (Gour et al., 2021).
Future Directions
Fmoc protected amino acids, such as Fmoc-Ala(2-Anth)-OH, are of interest due to their ease of synthesis, functional diversity, stability, and biocompatibility . They can self-assemble into a variety of morphologies, making them potential scaffolds for the design of distinct micro/nanostructures . This suggests that Fmoc-Ala(2-Anth)-OH and similar compounds could have a wide range of applications in the future.
Mechanism of Action
Target of Action
Fmoc-Ala(2-Anth)-OH, a modified amino acid, primarily targets the process of self-assembly in biological systems . This compound serves as a bio-organic scaffold, facilitating the formation of various structures with unique properties .
Mode of Action
The compound interacts with its targets through a process known as self-assembly . This process is controlled by solvent variation and the optimization of ion concentrations . The compound forms well-defined crystalline structures through uniform parallel Fmoc stacking . The mechanism that allows this control was investigated using coarse-grained molecular dynamics simulations .
Biochemical Pathways
The compound’s ability to form distinct micro/nanostructures through a bottom-up approach suggests it may influence various biochemical pathways related to cellular structure and function .
Result of Action
The primary result of Fmoc-Ala(2-Anth)-OH’s action is the formation of distinct micro/nanostructures . These structures are formed through the self-assembly of Fmoc protected single amino acids . The compound can form well-defined crystalline structures through uniform parallel Fmoc stacking .
Action Environment
The action of Fmoc-Ala(2-Anth)-OH is influenced by environmental factors such as solvent variation and ion concentrations . These factors can control the morphologies resulting from self-assembly . This suggests that the compound’s action, efficacy, and stability can be tuned by controlling environmental parameters .
properties
IUPAC Name |
(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-PMERELPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala(2-Anth)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

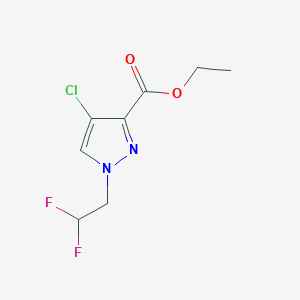
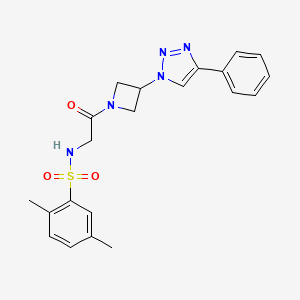
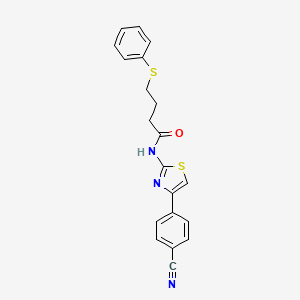
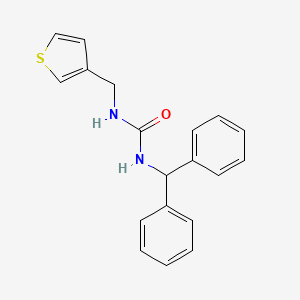
![2-(benzylthio)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2763412.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)furan-3-carboxamide](/img/structure/B2763413.png)
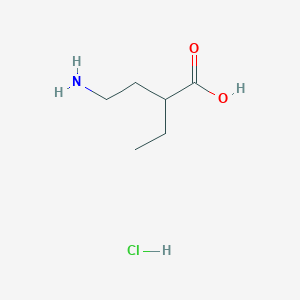
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)
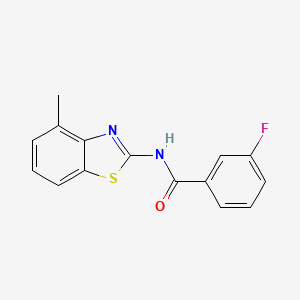

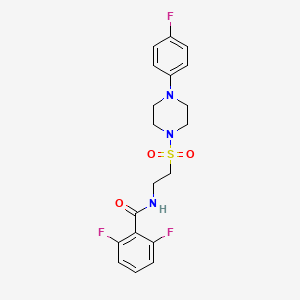
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)
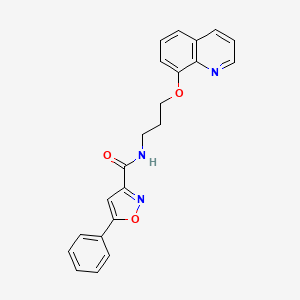
![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)